Sanggenon O: A Technical Guide on its Discovery, Origin, and Analysis in Morus alba
Sanggenon O: A Technical Guide on its Discovery, Origin, and Analysis in Morus alba
Executive Summary: This document provides a comprehensive technical overview of Sanggenon O, a complex Diels-Alder type isoprenylated flavonoid found in the root bark of Morus alba (White Mulberry). Initially discovered in the early 1980s from the traditional Chinese medicine "Sāng-Bái-Pí," Sanggenon O is a product of the plant's specialized flavonoid biosynthesis pathway. This guide details its discovery, physicochemical properties, and biosynthetic origins. Furthermore, it provides in-depth experimental protocols for its extraction, isolation, and structural elucidation. Quantitative data is presented to contextualize its abundance. Finally, relevant signaling pathways potentially modulated by this class of compounds are illustrated, providing a basis for understanding its biological activities. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Discovery and Origin
Sanggenon O was first isolated and identified in 1982 by Nomura and his colleagues from an acetone extract of the Chinese crude drug "Sāng-Bái-Pí," which is the dried root bark of Morus species (Moraceae)[1][2]. This discovery was part of a broader investigation into the chemical constituents of mulberry root bark, which led to the identification of a series of unique and structurally complex flavonoids, many of which are Diels-Alder type adducts[2][3]. Sanggenon O is a structural isomer of Sanggenon C and is considered to be biogenetically formed through a Diels-Alder type reaction between a chalcone derivative and a dehydroprenylflavanone derivative[1]. Its primary natural source remains the root bark of Morus alba and related species[4].
Physicochemical Properties and Structure
Sanggenon O is a complex flavanone derivative. Its structure has been elucidated through extensive spectroscopic analysis.
| Property | Data | Source |
| Molecular Formula | C₄₀H₃₆O₁₂ | [PubChem CID: 15479637] |
| Molecular Weight | 708.7 g/mol | [PubChem CID: 15479637] |
| IUPAC Name | (5aS,10aR)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one | [PubChem CID: 15479637] |
| Appearance | Amorphous Powder | [1] |
| Type | Isoprenylated Flavonoid (Diels-Alder Adduct) | [1][2] |
Biosynthesis and Origin in Morus alba
The origin of Sanggenon O lies in the intricate flavonoid biosynthesis pathway within Morus alba. This pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are precursors to all flavonoids. The unique structure of Sanggenon O arises from a subsequent, highly specific enzymatic reaction.
The biosynthesis is believed to proceed as follows:
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Phenylpropanoid Pathway: The amino acid Phenylalanine is converted into p-Coumaroyl-CoA through the action of enzymes such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).
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Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
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Flavanone Formation: Chalcone isomerase (CHI) converts the chalcone into a flavanone (e.g., naringenin).
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Diels-Alder Cycloaddition: The hallmark of sanggenon biosynthesis is a proposed enzymatic Diels-Alder [4+2] cycloaddition. A dehydroprenylated flavanone derivative acts as the diene, and a chalcone derivative serves as the dienophile. This reaction forms the characteristic cyclohexene ring that links the two flavonoid-type moieties, resulting in the complex Sanggenon O skeleton[1].
Caption: Putative biosynthetic pathway of Sanggenon O in Morus alba.
Experimental Protocols
Extraction and Isolation
The following is a representative protocol for the isolation of sanggenons, including Sanggenon O, from Morus alba root bark, synthesized from multiple reported methods[4][5].
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Preparation of Plant Material: Dried root bark of Morus alba is pulverized into a fine powder.
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Initial Extraction: The powdered bark is extracted exhaustively with methanol (MeOH) or acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The flavonoid components, including Sanggenon O, are typically enriched in the EtOAc fraction.
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Column Chromatography: The dried EtOAc fraction is subjected to repeated column chromatography for purification.
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Silica Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform-methanol or hexane-ethyl acetate to yield several sub-fractions.
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ODS Chromatography: Sub-fractions rich in sanggenons are further purified using octadecylsilyl (ODS) reverse-phase chromatography with a methanol-water gradient.
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Sephadex LH-20 Chromatography: Final purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities, yielding purified Sanggenon O.
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Purity Analysis: The purity of the isolated compound is confirmed by High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for the isolation of Sanggenon O.
Structural Elucidation
The structure of isolated compounds like Sanggenon O is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): Techniques like Fast Atom Bombardment MS (FAB-MS) or Electrospray Ionization MS (ESI-MS) are used to determine the exact molecular weight and molecular formula of the compound[1][4].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework. ¹H-NMR reveals the number of different types of protons and their neighboring environments, while ¹³C-NMR shows the number of different carbon atoms. Advanced 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are crucial for establishing the connectivity between atoms in a complex molecule like Sanggenon O[4].
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Ultraviolet (UV) Spectroscopy: UV spectroscopy in methanol provides information about the chromophoric system of the flavonoid, which is characteristic of the flavanone skeleton[1].
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups[1][4].
Quantitative Data
Quantitative analysis of specific flavonoids in Morus alba extracts can be challenging due to the chemical complexity. However, studies on standardized extracts provide valuable data. A specialized extract of Morus alba root bark, designated MA60, was analyzed for its sanggenon content.
| Compound | Concentration in MA60 Extract (% w/w) |
| Sanggenon C | 10.7% |
| Sanggenon D | 6.9% |
| Sanggenon B | 1.2% |
| Sanggenon G | 1.2% |
| Sanggenon O | 0.8% |
| Sanggenon E | 1.0% |
| Data sourced from Langeder et al., 2023, as cited in[5]. |
Biological Activity and Associated Signaling Pathways
While specific signaling pathway studies for Sanggenon O are limited, extensive research on closely related Diels-Alder adducts from Morus alba, such as Sanggenon A and Kuwanon T, has elucidated their potent anti-inflammatory effects[6][7]. These compounds are known to modulate key inflammatory signaling pathways, which are likely shared by Sanggenon O due to structural similarity.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Sanggenons A and T have been shown to prevent the activation of NF-κB[7][8].
Caption: Inhibition of the canonical NF-κB signaling pathway by sanggenons.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various protective genes, including Heme Oxygenase-1 (HO-1). Sanggenon A and Kuwanon T have been demonstrated to induce the expression of HO-1 through the activation of Nrf2[6][8].
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by sanggenons.
Conclusion
Sanggenon O stands out as a structurally remarkable natural product originating from the root bark of Morus alba. Its discovery in the 1980s unveiled a new class of complex flavonoids formed via a Diels-Alder cycloaddition, a unique feature in plant biosynthesis. The detailed protocols for its isolation and the sophisticated spectroscopic methods required for its characterization underscore the complexity of natural product chemistry. While its precise biological activities are still under investigation, the well-documented anti-inflammatory and antioxidant properties of its structural analogs suggest that Sanggenon O is a promising candidate for further pharmacological research, particularly in the context of inflammatory diseases and conditions related to oxidative stress. Future studies should focus on elucidating the specific molecular targets of Sanggenon O to fully realize its therapeutic potential.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
